molecular formula C15H13ClN6O2S3 B2465463 N-(5-((2-((2-chlorobenzyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-4-methyl-1,2,3-thiadiazole-5-carboxamide CAS No. 1226427-05-9

N-(5-((2-((2-chlorobenzyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-4-methyl-1,2,3-thiadiazole-5-carboxamide

Cat. No.: B2465463
CAS No.: 1226427-05-9
M. Wt: 440.94
InChI Key: JFTMQDORYVJUSK-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that contains several functional groups, including an amide group (-CONH2), a thiadiazole ring, and a chlorobenzyl group. These functional groups suggest that the compound could have interesting chemical and biological properties .

Scientific Research Applications

Synthesis and Chemical Properties

Research on thiadiazole derivatives, including structures similar to the compound , has elucidated versatile synthetic routes and chemical transformations. For instance, Balya et al. (2008) discussed the synthesis of new 2,5-diamino-1,3-thiazole and 2-thiohydantoin derivatives through condensation reactions, highlighting the compound's potential as a precursor for various bioactive molecules (Balya et al., 2008). Similarly, Takikawa et al. (1985) presented methods for preparing 3,5-disubstituted 1,2,4-thiadiazoles, emphasizing the efficiency of these syntheses (Takikawa et al., 1985).

Biological Activities

Numerous studies have explored the biological activities of thiadiazole derivatives, suggesting their potential in drug development. For instance, the synthesis of novel benzodifuranyl, 1,3,5-triazines, 1,3,5-oxadiazepines, and thiazolopyrimidines derived from visnaginone and khellinone demonstrated significant anti-inflammatory and analgesic properties, highlighting the versatility of thiadiazole scaffolds in medicinal chemistry (Abu‐Hashem et al., 2020).

Antimicrobial and Anticancer Applications

Thiadiazole derivatives have shown promising antimicrobial and anticancer activities in various studies. For example, Gomha et al. (2017) reported on the synthesis of thiazole and 1,3,4-thiadiazole derivatives with potent anticancer activities, suggesting their potential as therapeutic agents (Gomha et al., 2017). Moreover, Tiwari et al. (2017) synthesized N-((5-(substituted methylene amino)-1,3,4-thiadiazol-2-yl)methyl) benzamide derivatives and evaluated their anticancer efficacy, further demonstrating the potential of thiadiazole-based compounds in oncology research (Tiwari et al., 2017).

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. For example, similar compounds have been studied for their inhibitory activity against enzymes like urease .

Properties

IUPAC Name

N-[5-[2-[(2-chlorophenyl)methylamino]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-4-methylthiadiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13ClN6O2S3/c1-8-12(27-22-19-8)13(24)18-14-20-21-15(26-14)25-7-11(23)17-6-9-4-2-3-5-10(9)16/h2-5H,6-7H2,1H3,(H,17,23)(H,18,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFTMQDORYVJUSK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SN=N1)C(=O)NC2=NN=C(S2)SCC(=O)NCC3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13ClN6O2S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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